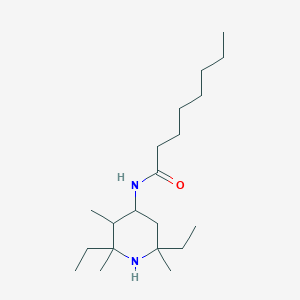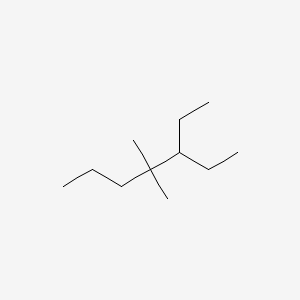
Amidosulfoxylic acid, dipropyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidosulfoxylic acid, dipropyl-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amidosulfoxylic acid, dipropyl-, methyl ester typically involves the esterification of amidosulfoxylic acid with dipropyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amidosulfoxylic acid, dipropyl-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable leaving group.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Amidosulfoxylic acid, dipropyl-, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Amidosulfoxylic acid, dipropyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol . The pathways involved in these reactions are typically well-defined and involve nucleophilic attack on the carbonyl carbon of the ester .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different alkyl groups.
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Isopropyl butyrate: An ester with a similar structure but different alkyl groups.
Uniqueness
Amidosulfoxylic acid, dipropyl-, methyl ester is unique due to its specific combination of alkyl groups, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other esters may not fulfill .
Properties
CAS No. |
62161-78-8 |
|---|---|
Molecular Formula |
C7H17NOS |
Molecular Weight |
163.28 g/mol |
IUPAC Name |
N-methoxysulfanyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H17NOS/c1-4-6-8(7-5-2)10-9-3/h4-7H2,1-3H3 |
InChI Key |
GVMREHGBYDUJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)SOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


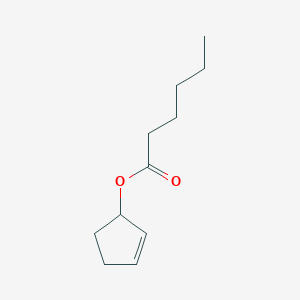
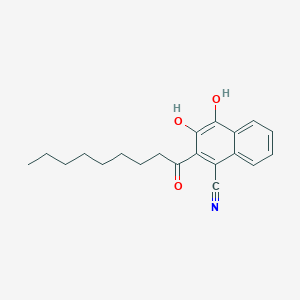

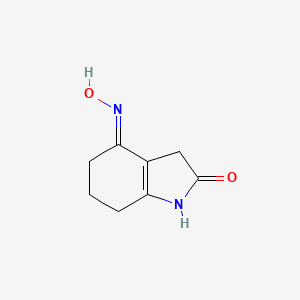

![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)
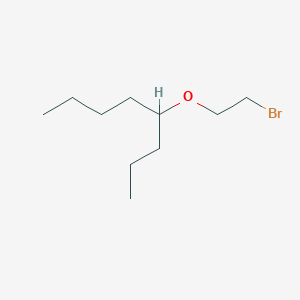
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14560229.png)
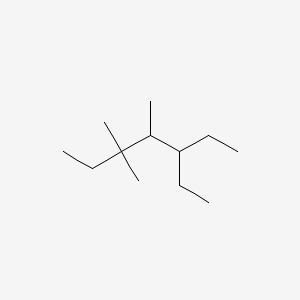
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
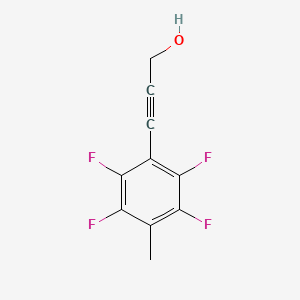
![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)
